Dichromium nitride

Übersicht

Beschreibung

Dichromium nitride (Cr2N) is a compound of chromium and nitrogen, formed by a reaction between chromium and nitrogen. It is a black, metallic-looking compound that is used in a variety of applications. Cr2N is a unique material with high electrical conductivity, good chemical resistance, and low thermal expansion. It is used in the production of various types of electronic components, such as semiconductors, transistors, and capacitors. Cr2N is also used in the production of solar cells, batteries, and other energy storage devices. Additionally, Cr2N is used in the production of medical devices, such as catheters, pacemakers, and artificial heart valves.

Wissenschaftliche Forschungsanwendungen

- Metal nitrides, including Dichromium nitride, have drawn attention due to their chemical characteristics which make them sustainable alternatives to noble metals in catalysis .

- They are used in various applications such as photocatalysis, energy storage devices, remediation of environmental pollutants, gas sensors, and biomedical applications .

- The effectiveness of metal nitrides in these applications is determined by their synthetic parameters .

- Some of the methods used for synthesis include electrochemical, sol-gel, solvothermal, sonochemical, solid-state reaction, and chemical synthesis .

- The results of using metal nitrides in these applications have been promising, with various applications in electrocatalysis, water splitting, lithium-ion batteries, and super-capacitors .

- Chromium nitride, which is similar to Dichromium nitride, is used as a coating material for corrosion resistance .

- It is also used in metal forming and plastic moulding applications .

- The coating is applied using various methods, but the specific method would depend on the application .

- The use of Chromium nitride as a coating material has proven to be effective in increasing the lifespan of the materials it is applied to .

Electrocatalysis and Energy Storage

Coating Material for Corrosion Resistance

- Dichromium nitride, like Chromium nitride, is often used on medical implants and tools .

- The nitride coating provides a hard, wear-resistant surface that can withstand the harsh conditions inside the human body .

- The coating is applied using various methods, but the specific method would depend on the application .

- The use of Dichromium nitride in these applications has proven to be effective in increasing the lifespan of the implants and tools .

- Dichromium nitride is a valuable component in advanced multicomponent coating systems, such as CrAlN .

- These coating systems are used for hard, wear-resistant applications on cutting tools .

- The coating is applied using various methods, but the specific method would depend on the application .

- The use of Dichromium nitride in these applications has proven to be effective in increasing the lifespan of the cutting tools .

- The fundamental materials physics of Dichromium nitride, giving rise to its favorable properties, has been debated recently in high-profile scientific journals .

- In particular, the importance of magnetism in both the low temperature and the high temperature phases has been demonstrated by means of quantum mechanical calculations of the electronic structure of the compound .

Medical Implants and Tools

Advanced Multicomponent Coating Systems

Magnetism

Corrosion and Oxidation Resistance

- Dichromium nitride, like Chromium nitride, offers greater temperature resistance than TiN and is an ideal choice in high-temperature environments .

- It performs well in corrosive environments and sliding wear applications .

- The specific method of application would depend on the environment and the materials involved .

- The use of Dichromium nitride in these applications has proven to be effective in increasing the lifespan of the materials it is applied to .

- Nanosized metal nitrides, including Dichromium nitride, have shown excellent properties in many fields, such as nanomagnetism, electrocatalysis, environmental, and biomedical applications .

- The synthetic parameters are considered to be the main factor for determining the effectiveness of metal nitrides in these applications .

- Various synthetic strategies have been developed to produce metal nitrides .

- The results of using metal nitrides in these applications have been promising, with various applications in electrocatalysis, water splitting, lithium-ion batteries, and super-capacitors .

- There is ongoing research into the bulk photovoltaic effect of nitride perovskite LaWN, which includes Dichromium nitride .

- The specific methods of application or experimental procedures would depend on the research being conducted .

- The outcomes of this research could potentially lead to new applications, especially in energy platforms .

High-Temperature Environments

Nanotechnology

Photovoltaic Effect

Zukünftige Richtungen

: Wang, H., Li, J., Li, K., Lin, Y., Chen, J., Gao, L., Nicolosi, V., Xiao, X., & Lee, J.-M. (2021). Transition metal nitrides for electrochemical energy applications. Chemical Society Reviews, 50(2), 1085–1114. Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times. (2018). Link : “Mount Everest - Wikipedia.” Link

Eigenschaften

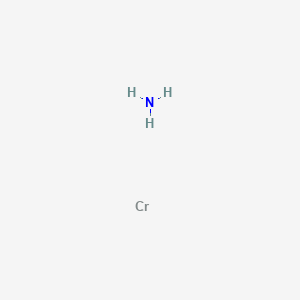

IUPAC Name |

azane;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3N/h;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKRCWUQJZIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Chromium nitride (Cr2N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Azane;chromium | |

CAS RN |

12053-27-9 | |

| Record name | Chromium nitride (Cr2N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichromium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)